molecular formula C11H17NO B6270363 4-[(2-methylpropoxy)methyl]aniline CAS No. 1016676-90-6

4-[(2-methylpropoxy)methyl]aniline

Cat. No. B6270363
CAS RN: 1016676-90-6
M. Wt: 179.3
InChI Key:
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Description

“4-[(2-methylpropoxy)methyl]aniline” is a chemical compound with the molecular formula C11H17NO . It is also known as 3-methyl-4-(2-methylpropoxy)aniline . The molecular weight of this compound is 179.26 .


Synthesis Analysis

The synthesis of anilines, such as “4-[(2-methylpropoxy)methyl]aniline”, often involves acetylation reactions . Acetylation is used to place an acetyl protecting group on primary or secondary amines to reduce their reactivity towards oxidizing agents or electrophiles .


Molecular Structure Analysis

The InChI code for “4-[(2-methylpropoxy)methyl]aniline” is 1S/C11H17NO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7,12H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Anilines, such as “4-[(2-methylpropoxy)methyl]aniline”, can undergo various chemical reactions. For instance, they can be acetylated to form acetanilides . This reaction involves the use of acetic anhydride and proceeds under mild conditions .

Safety and Hazards

While specific safety data for “4-[(2-methylpropoxy)methyl]aniline” is not available, anilines in general can pose certain hazards. They are often combustible and can cause skin irritation, serious eye damage, and drowsiness or dizziness . They are also suspected of causing genetic defects and cancer .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-[(2-methylpropoxy)methyl]aniline can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-nitrobenzaldehyde", "2-methyl-1-propanol", "aniline", "sodium borohydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using sodium borohydride in methanol", "Step 2: Alkylation of 4-aminobenzaldehyde with 2-methyl-1-propanol in the presence of sodium hydroxide to form 4-[(2-methylpropoxy)methyl]benzaldehyde", "Step 3: Reduction of 4-[(2-methylpropoxy)methyl]benzaldehyde to 4-[(2-methylpropoxy)methyl]benzyl alcohol using sodium borohydride in methanol", "Step 4: Conversion of 4-[(2-methylpropoxy)methyl]benzyl alcohol to 4-[(2-methylpropoxy)methyl]aniline through a two-step process involving the formation of the corresponding tosylate followed by nucleophilic substitution with aniline in the presence of hydrochloric acid", "Step 5: Purification of the final product by extraction with diethyl ether and washing with water" ] }

CAS RN

1016676-90-6

Molecular Formula

C11H17NO

Molecular Weight

179.3

Purity

95

Origin of Product

United States

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